molecular formula C15H21F3N4O B12225571 3-Methyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)butan-1-one

3-Methyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)butan-1-one

Cat. No.: B12225571
M. Wt: 330.35 g/mol
InChI Key: BQCVQEBEKDLPJB-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)butan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a butanone moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Piperidine: The pyrimidine derivative is then coupled with a piperidine ring through a nucleophilic substitution reaction, often using a suitable base like sodium hydride.

    Attachment of the Butanone Moiety: Finally, the butanone moiety is introduced through a nucleophilic addition reaction, typically using a Grignard reagent or an organolithium compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrimidine ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with modified functional groups.

Scientific Research Applications

3-Methyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)butan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also influence various signaling pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide
  • **3-Methyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one
  • **3-Methyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)butan-2-one

Uniqueness

What sets 3-Methyl-1-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)butan-1-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21F3N4O

Molecular Weight

330.35 g/mol

IUPAC Name

3-methyl-1-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]butan-1-one

InChI

InChI=1S/C15H21F3N4O/c1-10(2)7-14(23)22-5-3-11(4-6-22)21-13-8-12(15(16,17)18)19-9-20-13/h8-11H,3-7H2,1-2H3,(H,19,20,21)

InChI Key

BQCVQEBEKDLPJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(F)(F)F

Origin of Product

United States

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